H-Phe-Ile-OH

Descripción general

Descripción

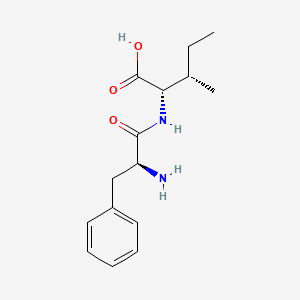

H-Phe-Ile-OH, also known as phenylalanyl-isoleucine, is a dipeptide formed from the amino acids phenylalanine and isoleucine. Dipeptides are the simplest peptides, consisting of just two amino acids linked by a single peptide bond. This compound is of particular interest due to its self-assembling properties, which make it a valuable building block in the development of hydrogels and other biomaterials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: H-Phe-Ile-OH can be synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of dipeptides with high purity and yield. The choice of method depends on factors such as the desired scale of production and the specific requirements of the end product .

Análisis De Reacciones Químicas

Types of Reactions: H-Phe-Ile-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the dipeptide, such as the amino and carboxyl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Aplicaciones Científicas De Investigación

Structural Properties

H-Phe-Ile-OH has a molecular formula of and a molar mass of approximately 250.29 g/mol. The presence of the aromatic phenyl group contributes to its hydrophobic interactions, which are crucial for protein folding, stability, and function in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Studies have shown that peptides containing phenylalanine can scavenge free radicals, thus providing protective effects against oxidative stress in cells .

- Protein-Protein Interactions : this compound can be utilized to study protein interactions due to its ability to influence protein structure through hydrophobic interactions.

- Self-Assembly : The dipeptide has been observed to self-assemble into thermoreversible gels, which can be beneficial for drug delivery systems and biomaterials .

Therapeutic Peptide Development

This compound serves as a building block for creating therapeutic peptides. Researchers are exploring its potential in developing peptides that could target specific diseases, including cancer and bacterial infections. For instance, modifications of this compound have been investigated for their inhibitory effects on bacterial phenylalanyl-tRNA synthetase, which is crucial for bacterial protein synthesis .

Antioxidant Peptides

As part of antioxidant peptide research, this compound has been identified as a candidate for enhancing cellular resistance against oxidative damage. Peptides derived from it have shown efficacy in protecting human umbilical vein endothelial cells from apoptosis induced by oxidative stress .

Biomaterials

The self-assembly properties of this compound make it suitable for use in biomaterials. Its ability to form hydrogels can be harnessed for applications in tissue engineering and drug delivery systems, where controlled release and biocompatibility are essential .

Case Studies

Mecanismo De Acción

The mechanism of action of H-Phe-Ile-OH involves its ability to self-assemble into ordered structures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions facilitate the formation of stable hydrogels with unique mechanical properties. The molecular targets and pathways involved in the self-assembly process are influenced by the specific sequence and structure of the dipeptide .

Comparación Con Compuestos Similares

H-Phe-Ile-OH is often compared with other dipeptides such as Ile-Phe and Phe-Phe. While all these dipeptides exhibit self-assembling properties, this compound is unique in its ability to form hydrogels with distinct mechanical properties and stability . Similar compounds include:

- Ile-Phe

- Phe-Phe

- Fmoc-Phe-Phe

Each of these dipeptides has its own unique properties and applications, making them valuable in different contexts .

Actividad Biológica

H-Phe-Ile-OH, a dipeptide composed of phenylalanine (Phe) and isoleucine (Ile), has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and implications in various fields, including neurobiology and potential therapeutic applications.

This compound is a polypeptide that can be synthesized and screened for biological activity. Its structure allows it to participate in various biochemical interactions, making it a candidate for research in peptide-based therapies and drug design .

Biological Activities

1. Antioxidant Properties

Research indicates that compounds containing phenylalanine residues, such as this compound, exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders.

2. Self-Assembly and Gelation

A study highlighted that the dipeptide can self-associate in aqueous solutions to form thermoreversible gels. This property is attributed to the hydrophobic interactions between the isoleucine and phenylalanine residues. The gel formation is significant for potential applications in drug delivery systems and tissue engineering .

3. Neuroprotective Effects

this compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. It may act as a multi-target directed ligand, influencing pathways associated with amyloid-beta aggregation and tau phosphorylation, which are critical in Alzheimer's pathology .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The phenylalanine residue contributes to the peptide's ability to scavenge free radicals, thereby reducing oxidative damage to cells.

- Self-Assembly Mechanism: The unique ability of this compound to form structured aggregates may facilitate cellular signaling processes or serve as a scaffold for drug delivery.

- Receptor Interaction: Preliminary studies suggest that this compound may interact with specific receptors involved in neuroprotection and inflammation modulation.

Study on Self-Assembly

A study conducted by researchers demonstrated that this compound could form fibrillar structures similar to amyloid fibrils under certain conditions. These structures exhibited strong birefringence when stained with Congo red, indicating their potential relevance in studying amyloid-related diseases .

Neuroprotective Study

In a model assessing neuroprotective effects against oxidative stress-induced cell death, this compound was shown to significantly reduce cell mortality compared to control groups. This suggests its potential utility as a therapeutic agent in neurodegenerative conditions .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBLQDDHSDGEGR-DRZSPHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22951-94-6 | |

| Record name | Phenylalanylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the Phe-Ile motif contribute to the formation of specific protein structures?

A1: Research suggests that the interaction between phenylalanine (Phe) and isoleucine (Ile) residues can drive the assembly of unique protein structures. Specifically, a "Phe-Ile zipper" interaction has been observed within the hydrophobic core of an antiparallel coiled-coil hexamer (ACC-Hex). [] This interaction, characterized by close packing of the Phe and Ile side chains, contributes significantly to the stability of the six-helix bundle. []

Q2: What is the significance of the Phe-Ile bond cleavage in the activation of Limulus clotting factor C?

A2: Limulus clotting factor C, a serine-protease zymogen, is activated upon exposure to lipopolysaccharide (LPS). This activation involves the cleavage of a specific peptide bond between phenylalanine (Phe) and isoleucine (Ile) residues (Phe72-Ile73) within the light chain of the zymogen. [, ] This cleavage is crucial for the conversion of the single-chain zymogen into an active serine protease, essential for the coagulation cascade in horseshoe crabs. [, ]

Q3: How does the Phe-Ile dipeptide influence the activity of certain enzymes?

A3: In the context of specific peptide sequences, the Phe-Ile dipeptide can significantly impact enzymatic activity. For instance, a hexapeptide analogue of antistasin, containing the Phe-Ile motif, exhibited potent inhibitory activity against serine proteases involved in the blood coagulation cascade, particularly Factor Xa. [] This highlights the potential of peptides containing Phe-Ile as therapeutic leads for anticoagulant drug development.

Q4: Is there spectroscopic data available that confirms the presence of the Phe-Ile zipper in peptides?

A4: While the Phe-Ile zipper has been identified through X-ray crystallography of ACC-Hex, [] spectroscopic data confirming its presence in solution are limited within the provided research. Further studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could provide more detailed insights into the solution-phase structure and dynamics of this interaction.

Q5: How does the incorporation of the Phe-Ile motif influence the stability of peptides?

A5: The presence of Phe-Ile within a peptide can significantly contribute to its stability. In the case of the ACC-Hex, mutations at the Phe and Ile positions within the hydrophobic core significantly impacted the stability of the hexameric structure. [] This suggests that the specific interactions between these residues are crucial for maintaining the integrity of the assembly.

Q6: Have computational studies been employed to investigate the Phe-Ile zipper interaction?

A6: While the provided research doesn't explicitly mention computational studies on the Phe-Ile zipper, such techniques could provide valuable insights. Molecular dynamics simulations, for instance, could help understand the energetic contributions of this interaction to protein stability and the impact of mutations on the structural integrity of the assembly.

Q7: How do structural modifications around the Phe-Ile motif in HIV-1 protease inhibitors affect their potency?

A8: Research on HIV-1 protease inhibitors incorporating cyclic mimics of the Phe-Ile-Val tripeptide demonstrated the importance of the Phe-Ile motif for inhibitory activity. [] Modifications to the N-terminal region of these inhibitors, while maintaining the cyclic Phe-Ile-Val mimic, resulted in potent and stable compounds with improved water solubility and bioavailability. [] These findings highlight the potential of targeted modifications around crucial motifs like Phe-Ile to enhance the pharmacological properties of peptide-based inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.